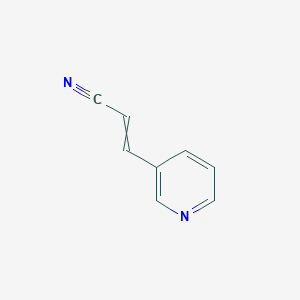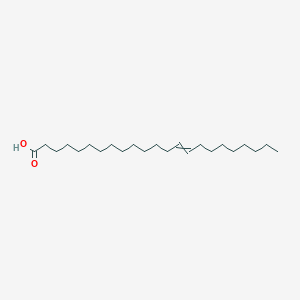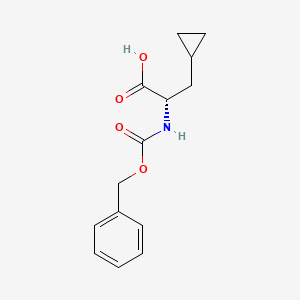
N-Cbz-(S)-3-cyclopropylalanine
Vue d'ensemble
Description
“N-Cbz-(S)-3-cyclopropylalanine” is a compound that involves the Cbz (carboxybenzyl) protecting group. The Cbz group is a benzyloxycarbonyl group and protects amines as carbamates . This protection is particularly important for peptide synthesis . The Cbz group can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the Cbz group), or basic conditions (piperidine for FMOC) respectively .
Synthesis Analysis
The synthesis of N-Cbz protected amines typically involves the use of Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the attack of the nucleophilic amine to the highly reactive chloroformate . A variety of N-Cbz-protected aliphatic amines and aryl amines have been efficiently converted to amides with high yields .Molecular Structure Analysis
The molecular structure of N-Cbz-(S)-3-cyclopropylalanine involves a carbamate group, which is a result of the Cbz protection. The Cbz group is also known as the benzyl ester of chloroformic acid .Chemical Reactions Analysis
The chemical reactions involving N-Cbz-(S)-3-cyclopropylalanine primarily involve the protection and deprotection of the amine group. The Cbz group can be removed using acid, catalytic hydrogenation, or basic conditions . In addition, a variety of N-Cbz-protected aliphatic amines and aryl amines have been efficiently converted to amides with high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Cbz-(S)-3-cyclopropylalanine are primarily determined by the chemistry of the compound. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Mécanisme D'action
Safety and Hazards
The safety data sheet for Benzyl chloroformate, a compound related to N-Cbz-(S)-3-cyclopropylalanine, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may cause an allergic skin reaction, respiratory irritation, and cancer. It may also cause damage to organs through prolonged or repeated exposure if swallowed .
Propriétés
IUPAC Name |
(2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRLSXDXLQPBEU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



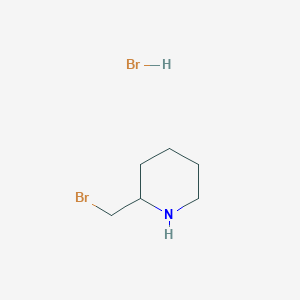
![Naphthalen-2-yl (1R,4R,7R)-5-methyl-7-(propan-2-yl)bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B1505467.png)

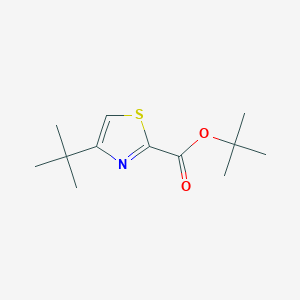

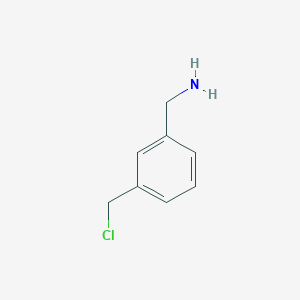

![6,8-Dibromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1505485.png)



